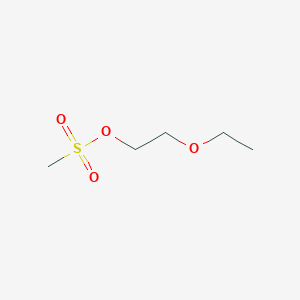

2-Ethoxyethyl methanesulfonate

描述

Overview of 2-Ethoxyethyl Methanesulfonate (B1217627) as an Alkylating Agent in Academic Contexts

In academic research, 2-ethoxyethyl methanesulfonate is recognized as a monofunctional alkylating agent. nih.gov Its primary role is to transfer its 2-ethoxyethyl group to nucleophilic centers in other molecules. This process, known as alkylation, is a fundamental reaction in organic chemistry. The methanesulfonate portion of the molecule is an excellent leaving group, facilitating the nucleophilic substitution reaction.

The reactivity of this compound allows it to modify a variety of biomolecules. A significant area of study involves its ability to alkylate DNA bases. smolecule.com This modification can lead to the formation of DNA adducts, which can disrupt the normal processes of DNA replication and repair. smolecule.com This property makes it a valuable tool for researchers studying the mechanisms of mutagenesis and carcinogenesis. smolecule.com By inducing controlled damage to DNA, scientists can investigate the cellular pathways involved in DNA repair and the consequences of unrepaired damage, which can lead to mutations and potentially cancer. smolecule.com

Furthermore, this compound is employed in proteomics to label proteins. It can react with specific amino acid residues, such as those containing sulfhydryl, amino, or hydroxyl groups. smolecule.com This labeling enables researchers to track proteins within a cell, study their interactions with other molecules, and elucidate their functions in various cellular processes. smolecule.com Its application also extends to cell cycle research, where it can be used to arrest cells at specific stages of the cell cycle, allowing for detailed investigation of cell cycle regulation. smolecule.com

Historical Context and Evolution of Methanesulfonate Esters in Organic Synthesis Research

The study of methanesulfonate esters is rooted in the broader history of organosulfur chemistry. Methanesulfonic acid, the parent acid of these esters, was first discovered in the mid-19th century by Hermann Kolbe. wikipedia.org However, it was not until the early 20th century that its esters began to gain significant attention in the field of organic synthesis for their utility as alkylating agents. smolecule.com The development of methods to synthesize these esters, typically by reacting an alcohol with methanesulfonyl chloride in the presence of a base, was a key step in their adoption. wikipedia.org

The term "mesyl" for the methanesulfonyl group was introduced in 1938, providing a convenient shorthand for this functional group. wikipedia.org Over time, a wide variety of methanesulfonate esters have been synthesized and studied, each with slightly different properties based on the nature of the alkyl group. The synthesis of the 2-ethoxyethyl variant, specifically, was refined in the 1980s through nucleophilic substitution reactions between 2-ethoxyethanol (B86334) and methanesulfonyl chloride. smolecule.com

The evolution of research on methanesulfonate esters has been driven by the need for versatile and selective alkylating agents in organic synthesis. Their reactivity can be tuned by altering the structure of the alkyl group, which affects factors like steric hindrance and electronic effects. This tunability has made them valuable reagents in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The relatively good leaving group ability of the mesylate anion makes these esters effective in a wide range of nucleophilic substitution reactions. wikipedia.org

Contemporary Significance of this compound in Advanced Chemical and Biological Investigations

In modern research, this compound continues to be a relevant tool. Its ability to induce mutations makes it a standard positive control in genotoxicity assays, which are crucial for evaluating the mutagenic potential of new chemical entities. nih.gov These studies are essential for understanding the risks associated with exposure to certain chemicals and for the development of safer products.

The compound's role in studying DNA damage and repair mechanisms remains a significant area of investigation. Research has shown that alkylating agents, including methanesulfonates, can induce a variety of DNA lesions, and the cellular response to this damage is a complex process involving multiple repair pathways. nih.gov Understanding these pathways is fundamental to cancer biology and the development of targeted cancer therapies.

Furthermore, the study of this compound and similar compounds contributes to the broader field of "Ioliomics," which investigates the properties and applications of ions in liquids, including their biological activities. acs.org The interactions of such compounds with biological systems provide insights into how chemical structure influences biological function and potential toxicity. As research in areas like chemical biology and systems biology continues to advance, the precise molecular tools offered by compounds like this compound will likely find new and refined applications.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C5H12O4S |

| Molecular Weight | 168.21 g/mol |

| InChI | InChI=1S/C5H12O4S/c1-3-8-4-5-9-10(2,6)7/h3-5H2,1-2H3 |

| InChI Key | NUJFCQFIGKZNJF-UHFFFAOYSA-N |

| SMILES | CCOCCOS(=O)(=O)C |

| CAS Number | 98139-68-5 |

Data sourced from PubChem. nih.gov

Comparison with Other Alkylating Agents

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Characteristics |

|---|---|---|---|

| This compound | C5H12O4S | 168.21 | Transfers an ethoxyethyl group; used in DNA modification and protein labeling studies. smolecule.com |

| Ethyl Methanesulfonate (EMS) | C3H8O3S | 124.16 | A well-documented mutagen and carcinogen that ethylates DNA. nih.gov |

| 2-Methoxyethyl Methanesulfonate | C4H10O4S | 154.19 | The methoxy (B1213986) group may reduce steric hindrance compared to the ethoxyethyl group, potentially enhancing reactivity. nih.gov |

Data sourced from PubChem and other chemical databases. nih.govnih.govnih.gov

Structure

3D Structure

属性

IUPAC Name |

2-ethoxyethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O4S/c1-3-8-4-5-9-10(2,6)7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJFCQFIGKZNJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 2 Ethoxyethyl Methanesulfonate

Established Synthetic Routes for 2-Ethoxyethyl Methanesulfonate (B1217627)

The most common and well-established method for synthesizing 2-ethoxyethyl methanesulfonate involves the reaction of 2-ethoxyethanol (B86334) with methanesulfonyl chloride. This reaction is a nucleophilic acyl substitution where the hydroxyl group of 2-ethoxyethanol attacks the electrophilic sulfur atom of methanesulfonyl chloride.

Reaction of 2-Ethoxyethanol with Methanesulfonyl Chloride

The fundamental reaction for producing this compound is the esterification of 2-ethoxyethanol with methanesulfonyl chloride. This process is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which shifts the reaction equilibrium towards the formation of the desired ester.

The presence of a base is crucial for the successful synthesis of this compound. Bases such as pyridine (B92270) and triethylamine (B128534) are commonly employed to act as proton scavengers, neutralizing the hydrochloric acid that is formed during the reaction. This prevents the acid from protonating the starting alcohol and halting the reaction.

Pyridine is often favored as it can also act as a catalyst. It reacts with methanesulfonyl chloride to form a more reactive chlorosulfonium intermediate, which is then readily attacked by the hydroxyl group of 2-ethoxyethanol. While triethylamine is also an effective base, pyridine has been noted to sometimes offer advantages in preventing emulsion formation during the workup phase of the reaction. In some cases, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is used alongside pyridine or triethylamine to accelerate the reaction.

Table 1: Comparison of Bases in Sulfonate Ester Synthesis

| Base | Role | Advantages | Disadvantages |

| Pyridine | Proton Scavenger, Catalyst | Can form a more reactive intermediate; may prevent emulsion during workup. | Reactions can be slower compared to triethylamine. |

| Triethylamine | Proton Scavenger | Strong base that effectively neutralizes HCl. | May lead to the formation of sulfene (B1252967) intermediates with methanesulfonyl chloride. |

| N,N-diisopropylethylamine | Proton Scavenger | Used in continuous flow systems for in-line neutralization of HCl. | - |

The choice of solvent and reaction temperature are critical parameters that can significantly impact the yield and purity of this compound. Dichloromethane (B109758) and tetrahydrofuran (B95107) are common solvents used for this reaction. Dichloromethane is often preferred and has been shown to result in higher yields compared to tetrahydrofuran in analogous sulfonate ester syntheses. The reaction is typically initiated at a low temperature, often 0°C, to control the exothermic nature of the reaction. The temperature is then gradually allowed to rise to room temperature to ensure the completion of the reaction.

Optimizing the reaction temperature is crucial for maximizing the yield. Studies on similar sulfonate ester syntheses have indicated that starting the reaction at 0°C and then allowing it to proceed to room temperature can lead to a significant increase in yield compared to running the reaction at a constant 25°C. Industrial-scale production may utilize continuous flow reactors with multi-zone heat exchangers to maintain precise temperature control, typically between 5–10°C.

Table 2: Optimization of Reaction Conditions for Sulfonate Ester Synthesis

| Parameter | Condition 1 | Condition 2 | Optimal Condition | Yield Impact |

| Base | Pyridine | Triethylamine | Pyridine | +12% |

| Solvent | Dichloromethane | Tetrahydrofuran | Dichloromethane | +8% |

| Temperature | 0°C → Room Temp | Constant 25°C | 0°C → Room Temp | +15% |

Purification Strategies for Synthesized this compound

After the synthesis, the crude this compound must be purified to remove unreacted starting materials, the basic catalyst, and byproducts. Standard purification protocols often involve a workup procedure followed by distillation, recrystallization, or chromatographic methods.

A common initial purification step is a liquid-liquid extraction, where the reaction mixture is partitioned between an organic solvent like dichloromethane and an aqueous solution of a weak base such as 5% sodium bicarbonate to remove acidic impurities. The organic layer is then dried using an agent like anhydrous sodium sulfate.

For volatile sulfonate esters like this compound, vacuum distillation is an effective method for purification. This technique allows for the separation of the product from less volatile impurities. Recrystallization can also be employed, particularly for solid sulfonate esters, by dissolving the crude product in a suitable hot solvent and allowing it to cool, which results in the formation of pure crystals.

For achieving very high purity, or for separating compounds with similar boiling points, column chromatography is a valuable technique. In this method, the crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is used to elute the components of the mixture at different rates,

Industrial-Scale Synthesis Considerations for this compound

The industrial production of this compound is centered on the reaction between 2-ethoxyethanol and methanesulfonyl chloride, typically in the presence of a tertiary amine base. This base serves to neutralize the hydrochloric acid byproduct, which pushes the reaction equilibrium towards the formation of the desired ester. The fundamental mechanism is a nucleophilic acyl substitution, where the hydroxyl oxygen of 2-ethoxyethanol attacks the electrophilic sulfur atom of the methanesulfonyl chloride.

Optimization for Maximized Yield and Purity in Large-Scale Production

Achieving high yield and purity on an industrial scale requires careful optimization of several reaction parameters. Comparative studies have shown that the choice of base, solvent, and temperature profile significantly impacts the outcome of the synthesis.

Key optimization strategies include:

Base Selection: Pyridine has been identified as a more effective base than triethylamine. Its dual function as a base and an HCl scavenger helps prevent the formation of emulsions during the workup phase, leading to a 12% increase in yield.

Solvent Choice: Dichloromethane is the preferred solvent over others like tetrahydrofuran, contributing to an 8% improvement in yield.

Temperature Control: A temperature profile that starts at 0°C and gradually warms to room temperature is optimal, increasing yield by as much as 15% compared to maintaining a constant temperature. This control is critical to minimize side reactions, such as the formation of sulfonic acid.

Following the reaction, purification protocols are essential for achieving high purity. A standard workup involves liquid-liquid extraction to partition the product, followed by drying and vacuum distillation.

Table 1: Yield Optimization Strategies for this compound Synthesis

| Variable | Condition 1 | Condition 2 | Optimal Condition | Yield Impact |

|---|---|---|---|---|

| Base | Pyridine | Triethylamine | Pyridine | +12% |

| Solvent | Dichloromethane | Tetrahydrofuran | Dichloromethane | +8% |

| Temperature | 0°C → Room Temp | Constant 25°C | 0°C → Room Temp | +15% |

Advanced purification can be achieved through column chromatography using a silica gel with an ethyl acetate/hexane eluent, which is effective in removing trace sulfonic acid impurities. Product purity is typically assessed using HPLC with UV detection or GC-MS.

Continuous Flow Systems and Reactor Design

For large-scale industrial production, continuous flow systems offer significant advantages in terms of reproducibility, safety, and efficiency over traditional batch processing. A typical design for the synthesis of this compound involves several key stages.

Initially, the two primary reagents, 2-ethoxyethanol and methanesulfonyl chloride, are precisely metered and mixed in a 1:1 molar ratio at a T-junction. Downstream from this initial mixing, a tertiary amine base, such as N,N-diisopropylethylamine, is introduced to neutralize the hydrochloric acid formed during the reaction.

Temperature regulation throughout the process is managed by multi-zone heat exchangers, which maintain the reaction mixture at a consistent 5–10°C. The residence time within the reactor is typically around 30 minutes. This setup allows for better control over reaction conditions and enhances safety by minimizing the volume of reactive material at any given time. google.com Such reactors can be designed as batch-type, slurry, or continuous flow, with the latter being well-suited for this process. google.com

Synthesis of Precursors and Derivatives of this compound

The utility of this compound is closely linked to the synthesis of its starting materials and its subsequent use in creating more complex molecules.

Synthetic Approaches to Ethoxyethanol and Related Alcohols

The primary precursor, 2-ethoxyethanol, is most commonly produced industrially by the reaction of ethylene (B1197577) oxide with ethanol (B145695). atamankimya.comeuropa.euchemicalbook.com This reaction is typically conducted under increased pressure and temperature with an alkaline catalyst, followed by purification via distillation. europa.eu 2-ethoxyethanol is a versatile solvent and serves as a key intermediate in the production of other chemicals, such as 2-ethoxyethyl acetate. atamankimya.comeuropa.eu

An alternative, multi-step synthesis method for 2-ethoxyethanol has also been developed, which is suitable for large-scale production without requiring high-pressure conditions. google.comgoogle.com This process starts with the hydrolysis of a compound like ethyl dichloroacetate (B87207) to yield dichloroacetic acid. google.comgoogle.com The dichloroacetic acid is then reacted with sodium ethoxide in absolute ethanol to produce 2,2-diethoxy ethyl acetate. google.com In the final step, this intermediate is reacted with a reducing agent like KBH4 and an inorganic catalyst to yield 2,2-diethoxyethanol, a related alcohol. google.comgoogle.com This method boasts high product yield and quality (over 98%), with the added benefit that the ethanol solvent can be recovered and reused. google.comgoogle.com

Derivatization Strategies Utilizing this compound

This compound is primarily valued as an alkylating agent in organic synthesis. The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions. smolecule.com This allows for the introduction of the 2-ethoxyethyl group onto a variety of molecules.

This reactivity is widely exploited in the pharmaceutical and agrochemical industries. The compound readily reacts with nucleophiles such as amines, thiols, and hydroxyl groups to form substituted products like ethers and thioethers. smolecule.com For instance, it is used in the synthesis of Bilastine, an antihistamine medication, through the N-alkylation of a benzimidazole (B57391) derivative. google.comgoogle.com In this process, 2-Ethoxyethyl 4-methylbenzenesulfonate (B104242) (a related tosylate) is reacted with an intermediate in the presence of a base like potassium hydroxide. google.com

The alkylating properties of methanesulfonates are also utilized in reactions with N-hydroxy cyclic imides in the presence of a base to produce alkylation products, which are intermediates in the synthesis of hydroxylamines. google.com Furthermore, methanesulfonate esters are known to alkylate DNA, a property that is harnessed in mutagenicity studies to understand carcinogenesis. smolecule.com

Table 2: List of Chemical Compounds

| Compound Name | Other Names / Synonyms |

|---|---|

| This compound | Ethoxyethyl methanesulfonate |

| Methanesulfonyl chloride | Mesyl chloride |

| 2-Ethoxyethanol | Ethylene glycol monoethyl ether, Cellosolve |

| Pyridine | |

| Triethylamine | TEA |

| Dichloromethane | Methylene (B1212753) chloride |

| Tetrahydrofuran | THF |

| N,N-diisopropylethylamine | DIPEA, Hünig's base |

| Ethyl dichloroacetate | |

| Dichloroacetic acid | |

| Sodium ethoxide | |

| 2,2-diethoxy ethyl acetate | |

| Potassium borohydride | KBH4 |

| 2,2-diethoxyethanol | |

| 2-Ethoxyethyl acetate | |

| Ethylene oxide | |

| Ethanol | |

| Hydrochloric acid | |

| Sulfonic acid | |

| Ethyl acetate | |

| Hexane | |

| Bilastine | |

| 2-Ethoxyethyl 4-methylbenzenesulfonate | 2-Ethoxyethyl tosylate |

| Potassium hydroxide | |

| N-hydroxy cyclic imides | |

| Amines | |

| Thiols | |

| Hydroxylamines | |

| Ethers |

Reaction Mechanisms and Chemical Transformations of 2 Ethoxyethyl Methanesulfonate

Nucleophilic Substitution Reactions of 2-Ethoxyethyl Methanesulfonate (B1217627)

2-Ethoxyethyl methanesulfonate is characterized by its participation in nucleophilic substitution reactions, where an electron-rich nucleophile displaces the methanesulfonate group. pressbooks.pub The methanesulfonate anion, commonly known as mesylate, is an excellent leaving group because its negative charge is stabilized through resonance across the three oxygen atoms of the sulfonate group. organic-chemistry.org This property renders the carbon atom to which it is attached highly electrophilic and susceptible to attack by a diverse range of nucleophiles. pressbooks.puborganic-chemistry.org

The primary role of this compound in chemical synthesis is as an alkylating agent, specifically for the introduction of the 2-ethoxyethyl moiety onto other molecules. smolecule.com The process involves the formation of a new bond between the nucleophile and the ethoxyethyl group.

In the alkylation reactions involving this compound, the key event is the cleavage of the alkyl-oxygen bond (C-O). The nucleophile attacks the carbon atom of the ethyl group that is directly bonded to the oxygen atom of the sulfonate ester. This results in the fission of the C-O bond, with the methanesulfonate ion acting as the leaving group. This is distinct from acylation, where the bond between the sulfur and the oxygen atom might be cleaved. The behavior of sulfonate esters like this compound as alkylating agents, rather than acylating agents, is a well-established principle in their reaction chemistry. core.ac.uk

Nucleophilic substitution reactions can proceed through two primary mechanisms: unimolecular (SN1) or bimolecular (SN2). organic-chemistry.org The SN1 mechanism involves a two-step process with the formation of a carbocation intermediate, while the SN2 mechanism is a single, concerted step where the nucleophile attacks as the leaving group departs. organic-chemistry.org

For this compound, which has a primary alkyl structure, the reaction pathway is predominantly SN2. organic-chemistry.orgmasterorganicchemistry.com The formation of a primary carbocation is energetically unfavorable, making the SN1 pathway highly unlikely. organic-chemistry.orgmasterorganicchemistry.com Studies on various monofunctional methanesulfonates show a clear distinction in mechanism based on structure; primary compounds like methyl methanesulfonate exhibit high SN2-reactivity, whereas secondary methanesulfonates show high SN1-reactivity. nih.govnih.gov The reaction of this compound, therefore, involves a backside attack by the nucleophile on the primary carbon, leading to the displacement of the mesylate leaving group in a single step. organic-chemistry.org

| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism | Applicability to this compound |

|---|---|---|---|

| Substrate Structure | Tertiary > Secondary | Methyl > Primary > Secondary | As a primary substrate, it strongly favors the SN2 pathway. masterorganicchemistry.com |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) | Strong nucleophiles (e.g., RS⁻, N₃⁻, RNH₂) | Reacts with strong biological nucleophiles, consistent with SN2. researchgate.netcas.cn |

| Leaving Group | Good leaving group required | Good leaving group required | Methanesulfonate (mesylate) is an excellent leaving group for both mechanisms. organic-chemistry.org |

| Solvent | Polar protic (e.g., water, ethanol) | Polar aprotic (e.g., acetone, DMF) | Can react in various solvents, but the substrate structure is the dominant factor. organic-chemistry.orgkhanacademy.org |

The electrophilic nature of this compound allows it to react with various nucleophilic functional groups present in biological molecules. Its ability to alkylate DNA and proteins is a key aspect of the reactivity of this class of compounds. nih.govnih.gov The primary sites of biological alkylation are nucleophilic atoms such as the nitrogen in amines, the sulfur in thiols, and the oxygen in hydroxyl groups.

Amines, being effective nucleophiles due to the lone pair of electrons on the nitrogen atom, readily react with this compound. The reaction proceeds via an SN2 mechanism where the amine attacks the electrophilic carbon, displacing the methanesulfonate group to form a new carbon-nitrogen bond. This results in the formation of secondary or tertiary amines, depending on the starting amine. cas.cn This type of alkylation reaction is fundamental in synthetic organic chemistry for constructing more complex amine-containing molecules. cas.cnsemanticscholar.org

Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are particularly potent nucleophiles and react efficiently with this compound. researchgate.net The reaction leads to the formation of a thioether, where the sulfur atom is bonded to the 2-ethoxyethyl group. thieme-connect.de This transformation is a common method for creating carbon-sulfur bonds. nasa.gov The high nucleophilicity of sulfur makes this reaction rapid and efficient, even in the presence of other nucleophilic groups like hydroxyls. researchgate.netnih.gov

Reactions with Biological Nucleophiles (Amines, Thiols, Hydroxyl Groups)

Formation of Ethers

This compound readily participates in nucleophilic substitution reactions with hydroxyl groups to form ethers. In these reactions, the oxygen atom of an alcohol or a phenol (B47542) acts as a nucleophile, attacking the electrophilic carbon atom adjacent to the methanesulfonate leaving group. This process results in the cleavage of the carbon-oxygen bond within the methanesulfonate ester and the formation of a new carbon-oxygen bond, yielding an ether and methanesulfonic acid or its salt.

The general mechanism follows an SN2 pathway, particularly when the carbon center is primary, as it is in this compound. The reaction is facilitated by the stability of the departing methanesulfonate anion. This type of transformation is exemplified in synthetic chemistry where hydroxyl groups are converted to methanesulfonates to enhance their leaving group capacity for subsequent substitution. rsc.org For instance, hydrophilic side-chains have been attached to larger molecules by reacting a hydroxyl group with this compound. osti.gov

Kinetic Studies of this compound Reactivity

Kinetic studies provide quantitative data on the rates and mechanisms of reactions involving this compound.

Gas-Phase Elimination Kinetics and Mechanisms

In the gas phase, this compound undergoes a unimolecular elimination reaction. researchgate.net Kinetic studies performed in a static system over a temperature range of 290–360°C and a pressure range of 31–199 Torr show that the reaction follows a first-order rate law. researchgate.net The mechanism is considered to be heterolytic in nature, proceeding through an intimate ion-pair intermediate. researchgate.net

The temperature dependence of the rate coefficient for the gas-phase elimination of this compound is described by the following Arrhenius equation: log k₁(s⁻¹) = (11.52 ± 0.37) - (167.3 ± 4.1) kJ mol⁻¹ / (2.303RT) researchgate.net

| Parameter | Value |

|---|---|

| log A (s⁻¹) | 11.52 ± 0.37 |

| Activation Energy (Ea) | 167.3 ± 4.1 kJ/mol |

| Temperature Range | 290–360°C |

| Pressure Range | 31–199 Torr |

Influence of Substituents on Reaction Rates and Pathways

The reactivity of methanesulfonate esters is significantly influenced by the nature of the substituents. In gas-phase elimination reactions, a study of various 2-substituted ethyl methanesulfonates revealed distinct trends based on the substituent's electronic properties. researchgate.net When comparing the reaction rates (log k/k₀) against Taft's σ* substituent constants at 320°C, polar substituents like the 2-ethoxy group on ethyl methanesulfonate define a separate, linear correlation from that of alkyl substituents. researchgate.net This indicates that polar groups influence the electronic environment of the transition state differently than nonpolar alkyl groups. researchgate.net For polar substituents, the correlation gives a reaction constant (ρ) of -0.29, while for alkyl substituents, ρ is -0.82. researchgate.net

In nucleophilic substitution reactions, steric factors also play a crucial role. The ethoxy group in this compound introduces more steric hindrance compared to a smaller methoxy (B1213986) group, which can lead to reduced rates of nucleophilic substitution. The methanesulfonate leaving group itself is generally less reactive in SN2 reactions than leaving groups like iodide, bromide, or trifluoromethanesulfonate. acs.org

| Compound | Rate Coefficient (k₁) x 10⁻⁴ s⁻¹ |

|---|---|

| 2-Bromoethyl methanesulfonate | 9.46 |

| 2-Chloroethyl methanesulfonate | 7.12 |

| This compound | Data not available at this specific temperature in the source |

Computational Chemistry Approaches to this compound Reactivity

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the reactivity of this compound at a molecular level.

Density Functional Theory (DFT) Modeling of Transition States

Density Functional Theory (DFT) can be employed to model the transition states of reactions involving this compound. This computational approach allows for the exploration of complex reaction mechanisms, such as the nucleophilic substitution that occurs when the compound reacts with nucleophiles like amines or hydroxyl groups. nih.gov By calculating the geometry and energy of the transition state—the highest energy point along the reaction coordinate—researchers can gain a detailed understanding of the reaction pathway. nih.gov This modeling is invaluable for probing the energetic barriers of reactions, which directly relates to the reaction kinetics. nih.gov

Prediction of Reactivity Based on Structural Modifications

Computational studies are also used to predict how structural modifications to this compound would impact its reactivity. By altering the structure in silico—for example, by replacing the ethoxy group with a methoxy group or other functional groups—and then calculating the resulting electronic properties and transition state energies, scientists can forecast changes in reaction rates. It has been noted through such approaches that the bulkier ethoxy group can increase steric hindrance, which is predicted to reduce the rate of nucleophilic substitution when compared to smaller alkoxy groups. This predictive capability is crucial for designing molecules with tailored reactivity for specific applications.

Biological and Biomedical Research Applications of 2 Ethoxyethyl Methanesulfonate

Mechanisms of DNA Modification by 2-Ethoxyethyl Methanesulfonate (B1217627)

2-Ethoxyethyl methanesulfonate (EEMS) is an alkylating agent that covalently attaches an ethoxyethyl group to nucleophilic sites on biomolecules, including DNA. This process of alkylation is central to its use in biological and biomedical research, as it induces changes in the structure and function of DNA, leading to mutations and disruptions in cellular processes. smolecule.com

EEMS reacts with DNA to form DNA adducts, which are segments of DNA bound to the chemical. This modification can occur at several positions on the DNA bases. smolecule.com The primary mechanism of action involves the transfer of its ethoxyethyl group to electron-rich sites within the DNA molecule. This reaction disrupts the normal structure of the DNA. smolecule.com

Research on similar alkylating agents like ethyl methanesulfonate (EMS) provides insight into the probable specific sites of alkylation by EEMS. The ethyl group of EMS, and likely the ethoxyethyl group of EEMS, reacts with guanine (B1146940) in DNA, a primary target for alkylation. wikipedia.org Key sites of this alkylation are the N-7 and O-6 positions of guanine. nih.govnih.gov Alkylating agents are electrophilic and bind to various electron-rich functional groups on DNA bases, including the N-7, N-1, and O-6 positions of guanine, the N-1, N-3, and N-7 positions of adenine, the N-3 position of cytosine, and the O-4 position of thymine (B56734). mdpi.com

The formation of O-6-alkylguanine is a particularly significant lesion for inducing mutations. nih.gov While alkylation at the N-7 position of guanine is more frequent, it is the O-6 alkylation that is considered a primary pro-mutagenic lesion. nih.govnih.gov Additionally, alkylating agents can also react with the phosphate (B84403) groups of the DNA backbone. nih.gov

| DNA Base | Alkylation Site | Significance |

|---|---|---|

| Guanine | N-7 | Frequent site of alkylation. mdpi.com |

| Guanine | O-6 | Considered a primary pro-mutagenic lesion. nih.gov |

| Guanine | N-1 | Potential site for alkylation. mdpi.com |

| Adenine | N-1 | Potential site for alkylation. mdpi.com |

| Adenine | N-3 | Potential site for alkylation. mdpi.com |

| Adenine | N-7 | Potential site for alkylation. mdpi.com |

| Cytosine | N-3 | Potential site for alkylation. mdpi.com |

| Thymine | O-4 | Potential site for alkylation. mdpi.com |

| Phosphate Backbone | Phosphate Groups | Can be alkylated by some agents. nih.gov |

The formation of DNA adducts by this compound disrupts the normal processes of DNA replication and repair. smolecule.com These adducts can physically obstruct the DNA replication machinery, leading to stalls or errors in the copying of the genetic material. selleckchem.com For instance, the presence of an alkylated base like O-6-ethylguanine can cause DNA polymerase to misread the template strand during replication. wikipedia.org

Furthermore, these DNA lesions trigger cellular DNA repair mechanisms. nih.govnih.gov However, if the damage is extensive or if the repair systems are overwhelmed or deficient, the cell may undergo apoptosis (programmed cell death) or the damage may persist, leading to mutations. nih.gov The base excision repair (BER) pathway is a key mechanism for repairing alkylated bases. nih.govnih.gov If these repair mechanisms are unable to correctly fix the damage, it can lead to the permanent incorporation of mutations.

The primary application of this compound in genetic research stems from its ability to induce mutations. smolecule.com These mutations arise from errors during the replication of DNA that contains alkylated bases.

A major type of mutation induced by alkylating agents like EMS, and by extension EEMS, are transition mutations. wikipedia.orgnih.gov This occurs when a purine (B94841) base is replaced by another purine (A ↔ G) or a pyrimidine (B1678525) base is replaced by another pyrimidine (C ↔ T). The alkylation of guanine at the O-6 position is a key event leading to GC to AT transitions. wikipedia.org The modified O-6-ethylguanine preferentially pairs with thymine instead of cytosine during DNA replication. wikipedia.org Consequently, in the next round of replication, the original GC base pair becomes an AT base pair. wikipedia.org Studies on EMS have shown it can induce both GC to AT and AT to GC transitions. nih.gov

In addition to point mutations, there is evidence that alkylating agents can also cause base-pair insertions or deletions, where one or more nucleotide base pairs are added to or removed from the DNA sequence. nih.gov These types of mutations can have significant consequences as they can cause a frameshift in the reading of the genetic code, altering the entire amino acid sequence of a protein downstream of the mutation.

| Mutation Type | Description | Mechanism Example |

|---|---|---|

| Transition (GC to AT) | A guanine-cytosine (GC) base pair is replaced by an adenine-thymine (AT) base pair. | Alkylation of guanine at the O-6 position causes it to mispair with thymine. wikipedia.org |

| Transition (AT to GC) | An adenine-thymine (AT) base pair is replaced by a guanine-cytosine (GC) base pair. | Evidence suggests EMS can also induce this type of transition. nih.gov |

| Base-Pair Insertions/Deletions | Addition or removal of one or more nucleotide base pairs. | Can be caused by some alkylating agents, leading to frameshift mutations. nih.gov |

Induction of Genetic Mutations

Intragenic Deletions

The alkylating properties of this compound can lead to the formation of DNA adducts, which are covalent modifications to the DNA bases. These adducts can disrupt the normal processes of DNA replication and repair. If not properly repaired, the presence of these adducts can lead to the excision of a segment of DNA during subsequent replication cycles, resulting in an intragenic deletion. This process is a key mechanism through which alkylating agents can induce mutations. The study of such deletions is crucial for understanding the mutagenic potential of chemical agents and the fundamental mechanisms of DNA damage and repair.

Interaction with DNA Repair Pathways

Cells possess a sophisticated network of DNA repair pathways to counteract the damaging effects of alkylating agents like this compound. The efficiency and fidelity of these pathways are critical determinants of cell survival and the prevention of mutations.

O6-Methylguanine-DNA methyltransferase (MGMT) is a crucial DNA repair enzyme that directly reverses alkylation at the O6 position of guanine. imrpress.comgulhanemedj.org This type of damage is a common lesion induced by alkylating agents. MGMT acts as a "suicide" enzyme, transferring the alkyl group from the damaged guanine to one of its own cysteine residues. nih.gov This direct reversal mechanism is a highly efficient way to prevent the mutagenic and cytotoxic effects of O6-alkylguanine adducts. imrpress.comnih.gov The expression level of MGMT in cells is a critical factor in determining their resistance to alkylating agents. nih.gov

The AlkB family of proteins represents another important direct reversal pathway for DNA alkylation damage. wikipedia.org These enzymes are α-ketoglutarate- and iron-dependent dioxygenases that oxidatively remove alkyl groups from damaged DNA bases. nih.gov The founding member of this family, AlkB from E. coli, is known to repair lesions such as 1-methyladenine (B1486985) and 3-methylcytosine, particularly in single-stranded DNA. wikipedia.orgnih.gov Humans possess nine AlkB homologs (ALKBH1-8 and FTO), which have diverse roles in DNA and RNA repair and metabolism. wikipedia.orgresearchgate.net For instance, ALKBH2 and ALKBH3 have demonstrated repair activity similar to the E. coli AlkB. merckmillipore.com The activity of AlkB homologs is a key component of the cellular defense against the types of DNA damage induced by SN2 alkylating agents. nih.gov

Base Excision Repair (BER) is a major pathway for the repair of small, non-helix-distorting base lesions, including those caused by alkylation. nih.govwikipedia.org The BER pathway is initiated by a DNA glycosylase that recognizes and removes the damaged base by cleaving the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site. wikipedia.org This AP site is then further processed by a series of enzymes, including an AP endonuclease, a DNA polymerase, and a DNA ligase, to restore the correct DNA sequence. mdpi.com There are two main sub-pathways of BER: short-patch BER, which replaces a single nucleotide, and long-patch BER, which synthesizes a stretch of 2-10 new nucleotides. wikipedia.org The BER pathway is essential for repairing many of the lesions induced by alkylating agents and maintaining genomic stability. nih.gov

| DNA Repair Pathway | Key Proteins | Function in Response to Alkylation Damage |

| O6-Methylguanine-DNA Methyltransferase (MGMT) | MGMT | Direct reversal of alkylation at the O6 position of guanine. imrpress.comgulhanemedj.org |

| AlkB Homologs | AlkB, ALKBH1-8, FTO | Oxidative removal of alkyl groups from damaged DNA and RNA bases. wikipedia.orgnih.govresearchgate.net |

| Base Excision Repair (BER) | DNA glycosylases, AP endonuclease, DNA polymerase, DNA ligase | Excision and replacement of alkylated bases. nih.govwikipedia.orgmdpi.com |

Investigations into Protein Modification by this compound

In addition to its effects on DNA, this compound can also modify proteins through the alkylation of amino acid residues. This property is utilized in research to study protein structure, function, and interactions.

Impact on Protein Function and Interaction Dynamics

This compound (EEMS) functions as an alkylating agent, a characteristic that defines its impact on protein biochemistry. The compound's primary mechanism involves the transfer of its ethoxyethyl group to nucleophilic sites within protein structures. These sites commonly include the side chains of amino acids such as lysine, histidine, cysteine, and aspartate.

The covalent addition of the ethoxyethyl moiety to a protein can induce significant alterations in its function and interaction dynamics. This modification can lead to:

Conformational Changes: The attachment of an alkyl group can disrupt the intricate network of non-covalent interactions that maintain a protein's specific three-dimensional structure, leading to a loss or change in its biological activity.

Inhibition of Catalytic Activity: If the alkylation occurs at or near the active site of an enzyme, it can directly block substrate binding or interfere with the catalytic residues, thereby inhibiting the enzyme's function.

Disruption of Protein-Protein Interactions: The modification of amino acids at an interface where two proteins would normally bind can prevent this interaction from occurring.

Induction of Neomorphic Interactions: Conversely, the modification can create novel interaction surfaces. A key example is in the field of Proteolysis-targeting chimeras (PROTACs). In PROTAC technology, a molecule is designed to bind simultaneously to a target protein of interest and an E3 ubiquitin ligase. biorxiv.org This induced proximity leads to the ubiquitination and subsequent degradation of the target protein. nih.gov Methanesulfonate compounds are used as reactive intermediates in the synthesis of these bifunctional molecules, creating the linker that joins the two binding moieties. biorxiv.orgnih.gov The resulting PROTAC induces a new protein-protein interaction between the target and the E3 ligase, fundamentally altering the fate and function of the target protein. biorxiv.orgscispace.com

Methodologies for Protein Labeling and Tracking in Cellular Systems

The reactivity of this compound and similar alkyl methanesulfonates makes them valuable reagents in methodologies for labeling and tracking proteins within cellular environments. The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions where the ethoxyethyl portion of the molecule is attached to a target.

This principle is exploited in several advanced biochemical strategies:

Synthesis of Functional Probes: Researchers synthesize more complex molecules where a reactive methanesulfonate group is paired with a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule. While not using EEMS directly, a similar compound, 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate, was used in the synthesis of a fluorescent derivative to specifically label and image plasma membranes in cells. beilstein-journals.org This demonstrates the utility of the methanesulfonate group in attaching functional probes to molecules that then target specific cellular locations.

PROTAC Synthesis: As mentioned previously, the synthesis of PROTACs often involves methanesulfonate chemistry. biorxiv.orgnih.gov For example, compounds like 2-(2-(2-azidoethoxy)ethoxy)ethyl methanesulfonate are used as key building blocks to construct the linker connecting the protein-targeting and ligase-recruiting ends of the molecule. mdpi.com In this context, the methanesulfonate is not the final label itself but a crucial reactive intermediate that enables the construction of the labeling/degradation tool. This allows researchers to "tag" a specific protein for degradation, providing a powerful method to study protein function by observing the effects of its removal. nih.gov

Site-Specific Labeling: By controlling the reaction conditions and the structure of the target protein, alkylating agents can be used for site-specific labeling. This enables researchers to tag a particular domain or residue on a protein to track its conformational changes or its interactions with other biomolecules in real-time within living cells. nih.gov

Table 1: Application of Methanesulfonate Chemistry in Protein Labeling Use the search bar to filter the table by application, principle, or outcome.

| Application | Chemical Principle | Research Outcome | Reference |

|---|---|---|---|

| Fluorescent Probe Synthesis | Methanesulfonate group acts as a reactive handle to attach a fluorophore to a targeting molecule. | Enables visualization and tracking of specific cellular components, such as membranes, in live cells. | beilstein-journals.org |

| PROTAC Linker Synthesis | Used as a key reagent to build the chemical linker connecting two different protein-binding ligands. | Creation of molecules that can specifically target a protein for degradation, allowing for the study of its function through depletion. | biorxiv.orgscispace.commdpi.com |

| Site-Specific Modification | The reactivity of the alkylating agent is harnessed to attach a label to a specific nucleophilic amino acid residue on a protein's surface. | Allows for detailed study of the dynamics, interactions, and function of a specific protein domain within a cellular context. | nih.gov |

Studies on Mutagenicity and Carcinogenesis Mechanisms Using this compound

Utilization in In Vitro Mutagenicity Assays

This compound belongs to the class of alkyl methanesulfonates, which includes well-characterized mutagens like ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS). wikipedia.orgnih.gov Due to its direct-acting alkylating nature, EEMS is a useful tool in in vitro mutagenicity assays. These tests are designed to screen chemicals for their potential to cause genetic damage.

EEMS can be utilized in several standard assays:

Ames Test: This assay uses strains of bacteria (e.g., Salmonella typhimurium) with pre-existing mutations that prevent them from synthesizing an essential amino acid. A test compound is considered mutagenic if it causes reverse mutations that restore the gene's function, allowing the bacteria to grow on a nutrient-deficient medium. As a direct-acting alkylating agent, EEMS would be expected to induce such point mutations.

Mammalian Cell Gene Mutation Assays: In these tests, mammalian cell lines are exposed to the chemical, and mutations in specific reporter genes are quantified.

Micronucleus Assay: This test detects chromosomal damage. When a cell with a broken chromosome fragment or a whole chromosome that has failed to segregate properly divides, this stray genetic material can form a small, separate nucleus called a micronucleus. researchgate.net Alkylating agents like MMS are known to be positive in this assay. nih.gov EEMS, with its similar mechanism, serves as a relevant compound for such testing, helping to validate the assay's ability to detect genotoxic agents. nih.gov

In these contexts, EEMS can serve as a positive control, a compound known to produce a mutagenic effect, against which the effects of unknown substances can be compared.

Mechanistic Insights into Carcinogenesis Induction

The primary mechanism by which this compound induces carcinogenesis is through its genotoxicity, specifically its ability to alkylate DNA. wikipedia.orgnih.gov This process involves several steps:

Alkylation of DNA Bases: The electrophilic ethyl group of the molecule reacts with nucleophilic centers in DNA. While it can react with several positions, a critical site of alkylation is the O6 position of guanine, forming an O6-ethoxyethylguanine adduct. nih.gov

DNA Mispairing: During DNA replication, the cellular machinery can misinterpret this altered base. Instead of pairing with cytosine, DNA polymerase frequently inserts a thymine opposite the O6-ethoxyethylguanine adduct. wikipedia.org

Induction of Point Mutations: Following the next round of replication, the original G:C base pair is permanently converted into an A:T base pair. This type of mutation is known as a transition. wikipedia.orgnih.gov

Initiation of Carcinogenesis: If these mutations occur within critical genes that regulate cell growth, such as proto-oncogenes or tumor suppressor genes, they can lead to uncontrolled cell proliferation and the initiation of cancer. nih.gov

Furthermore, the alkylation of other base positions, like the N-7 of guanine, can weaken the bond to the deoxyribose sugar, leading to the loss of the base and the formation of an apurinic (AP) site. nih.gov These AP sites are unstable and can lead to single-strand breaks in the DNA, which if not properly repaired, can result in more extensive chromosomal damage and contribute to carcinogenesis. nih.gov

Differentiation of Genotoxic Mechanisms in Carcinogenicity Testing

Chemical carcinogens are often categorized based on their mode of action, primarily as either genotoxic or non-genotoxic. berkeley.eduoup.com This distinction is critical for risk assessment.

Genotoxic (GTX) Carcinogens: These agents, like EEMS, directly damage DNA by forming adducts, causing mutations, or inducing chromosomal aberrations. nih.govoup.com It is generally assumed that for these compounds, there is no safe threshold of exposure. berkeley.edu

Non-Genotoxic (NGX) Carcinogens: These agents cause cancer through other mechanisms, such as inducing chronic inflammation, acting as endocrine disruptors, or causing oxidative stress, without directly damaging the genetic material. nih.govberkeley.edu

This compound serves as an important tool in the development and validation of tests aimed at differentiating these mechanisms. Standard genotoxicity assays are designed to detect GTX compounds, but their predictive value for rodent carcinogenicity is not perfect, as some carcinogens are non-genotoxic. berkeley.edu By using a well-understood GTX agent like EEMS or its analogue MMS as a benchmark, researchers can:

Validate New Assays: A new in vitro carcinogenicity test can be validated by demonstrating that it correctly identifies EEMS as a genotoxic agent while showing a different response profile for a known non-genotoxic carcinogen. nih.gov

Identify Mechanistic Signatures: By comparing the gene expression profiles or other cellular responses following exposure to a GTX agent versus an NGX agent, scientists can identify unique biomarkers and pathway perturbations for each class. This helps to build a more nuanced understanding of the different ways chemicals can cause cancer.

Table 2: Comparison of Genotoxic and Non-Genotoxic Carcinogenesis Mechanisms Use the search bar to filter the table by characteristic, mechanism, or example.

| Characteristic | Genotoxic Mechanism | Non-Genotoxic Mechanism | Reference |

|---|---|---|---|

| Interaction with DNA | Direct covalent binding, adduct formation, or physical disruption. | No direct interaction or damage to DNA. | berkeley.eduoup.com |

| Mode of Action | Induces mutations, chromosomal aberrations, strand breaks. | Causes oxidative stress, hormonal disruption, chronic inflammation, immunosuppression. | nih.govberkeley.edu |

| Dose-Response | Often assumed to have no threshold for effect. | Generally considered to have a threshold below which no carcinogenic effect occurs. | berkeley.edu |

| Assay Detection | Positive in standard mutagenicity tests (e.g., Ames test, micronucleus assay). | Typically negative in standard mutagenicity tests. | nih.govberkeley.edu |

| Example Compound | This compound, Ethyl methanesulfonate (EMS) | Di(2-ethylhexyl)phthalate (DEHP), Nickel Chloride (NiCl2) | wikipedia.orgnih.gov |

Role of this compound in Cell Cycle Research

The integrity of the genome is constantly monitored by complex cellular surveillance systems known as cell cycle checkpoints. When significant DNA damage occurs, these checkpoints can halt the progression of the cell cycle to provide time for repair before the damaged DNA is replicated (S phase) or segregated into daughter cells (M phase). researchgate.net

As a potent DNA alkylating agent, this compound can be used experimentally to intentionally trigger these checkpoints. By treating cultured cells with EEMS, researchers can induce DNA damage, which in turn leads to the arrest of the cell cycle, often at the G1/S or G2/M boundaries.

This induced cell cycle arrest is a valuable tool for several reasons:

Synchronization of Cell Populations: It allows researchers to synchronize a large population of cells at a specific stage of the cycle. This is crucial for studying the biochemical and molecular events that are unique to that phase.

Study of Checkpoint Mechanisms: It provides a model system for investigating the signaling pathways involved in detecting DNA damage and initiating a cell cycle arrest.

Investigating DNA Repair: By arresting the cells and then removing the agent, scientists can study the dynamics and efficiency of the DNA repair pathways that are activated in response to alkylation damage.

While specific studies focusing solely on EEMS for cell cycle arrest are not prominent, the principle is well-established for its class of compounds, such as MMS, which are known to cause cell cycle arrest and are used to study the susceptibility of replicating cells to carcinogenesis. nih.gov

Induction of Cell Cycle Arrest

This compound is utilized in biological research for its capacity to halt cell cycle progression. smolecule.com As an alkylating agent, it modifies crucial biomolecules, including DNA, by transferring an ethoxyethyl group to them. This alkylation can cause damage to DNA, forming adducts that disrupt normal cellular processes like DNA replication and repair. smolecule.com

In response to this DNA damage, cellular surveillance systems known as checkpoints are activated. oup.com These checkpoints can arrest the cell cycle at various phases, such as G2/M, to prevent the cell from dividing with a damaged genome. oup.commdpi.com This induced arrest provides researchers with a static window to examine the intricate molecular events that occur at specific stages of the cell cycle. smolecule.com The ability of genotoxic agents to cause a temporary cell cycle arrest is a well-documented cellular response to DNA damage. oup.com Studies on various compounds have shown that DNA damage can lead to significant arrest in the G2/M phase. mdpi.com

Table 1: Research Findings on Induction of Cell Cycle Arrest

| Finding | Description | Source Index |

|---|---|---|

| Mechanism of Action | This compound acts as an alkylating agent, modifying DNA and other biomolecules. smolecule.com This damage triggers cellular response mechanisms. | smolecule.com |

| Cellular Response | The DNA damage induced by the compound activates cell cycle checkpoints, leading to a halt in proliferation. oup.com | oup.com |

| Research Utility | The ability to arrest the cell cycle allows for detailed study of specific phases and their regulatory controls. smolecule.com | smolecule.com |

Studies of Cell Cycle Progression and Regulation

The induced stasis in the cell cycle by this compound is a valuable tool for investigating the complex machinery that governs cell cycle progression and its regulation. smolecule.com By arresting cells at a particular point, scientists can study the roles of various proteins and signaling pathways that are active during that specific phase. nih.gov

This methodology is particularly relevant in cancer research, where dysregulation of the cell cycle is a fundamental characteristic. For instance, researchers can explore how the loss of function in certain checkpoint genes affects a cell's ability to arrest in the presence of DNA damage. Studies on other genotoxic agents have demonstrated that mutating S phase checkpoint genes can lead to a defective cell cycle arrest, allowing cells to progress through the cycle despite the damage. researchgate.net This highlights how such compounds can be used to probe the functionality of DNA damage response pathways and understand how their failure contributes to genomic instability. researchgate.net The regulation of the cell cycle involves a complex interplay of post-translational modifications of proteins like histones, which can be studied following induced arrest. nih.gov

Table 2: Applications in Studying Cell Cycle Progression and Regulation

| Application Area | Research Focus | Source Index |

|---|---|---|

| Cancer Biology | Investigating the mechanisms of cell cycle dysregulation, a hallmark of cancer. | |

| Checkpoint Analysis | Studying the function and failure of cell cycle checkpoints in response to DNA damage. researchgate.net | researchgate.net |

| Molecular Pathways | Elucidating the roles of specific proteins and signaling cascades that control cell division. nih.gov | nih.gov |

Exploration in Neurobiology Research

Effects of Alkylating Agents on Neuronal Function and Development

This compound has been used to explore how chemical modifications by alkylating agents can affect the function and development of neurons. smolecule.com These agents can provide insights into how such modifications may influence neuronal behavior and potentially contribute to the pathology of neurodegenerative conditions.

Research on related alkylating agents, such as methyl methanesulfonate (MMS), has shown direct involvement in neuronal protection and differentiation. For example, one study found that stimulation of the angiotensin II type-2 (AT2) receptor in the brain offered neuronal protection by increasing the expression of methyl methanesulfonate sensitive 2 (MMS2). nih.gov Knocking down the MMS2 gene reduced the number of neurospheres and inhibited their formation, demonstrating its importance in neuronal development. nih.gov This line of research indicates that the cellular responses to alkylating agents are relevant to neuronal health and disease, providing a rationale for using compounds like this compound to probe these pathways. smolecule.comnih.gov

Table 3: Research Focus in Neurobiology

| Research Area | Investigative Use of Alkylating Agents | Source Index |

|---|---|---|

| Neuronal Function | Investigating how chemical alkylation influences neuronal behavior and signaling. | |

| Neuronal Development | Studying the impact of DNA damage on the differentiation and formation of neural structures like neurospheres. nih.gov | nih.gov |

| Neurodegenerative Disease Models | Providing insights into how chemical stressors may contribute to neurodegenerative conditions. |

Integration into Epigenetic Mechanism Studies (Hypothetical/Related)

Potential for DNA Methylation Alterations by Alkylating Agents

Alkylating agents, by their nature, add alkyl groups to DNA bases. nih.gov This direct chemical modification, such as the formation of O6-methylguanine, is a form of DNA damage that can lead to mutations if not repaired. nih.govecancer.org This is distinct from, but can be related to, epigenetic DNA methylation, which involves the enzymatic addition of a methyl group to cytosine bases in CpG islands and serves to regulate gene expression. nih.gov

The cellular response to DNA damage from alkylating agents can indirectly influence epigenetic patterns. For example, the promoter region of the DNA repair gene O6-methylguanine-DNA methyltransferase (MGMT) can itself become epigenetically silenced through hypermethylation. nih.govecancer.org When MGMT is silenced, the cell's ability to repair alkylation damage is diminished, potentially leading to the accumulation of mutations. nih.govecancer.org Therefore, while this compound directly causes DNA alkylation adducts, its use in research could hypothetically be extended to study the interplay between DNA damage, DNA repair mechanisms, and the epigenetic silencing of repair genes like MGMT. nih.govfrontiersin.org

Table 4: DNA Alterations by Alkylating Agents

| Type of Alteration | Description | Consequence | Source Index |

|---|---|---|---|

| DNA Alkylation (Damage) | Covalent addition of an alkyl group to DNA bases, forming adducts like O6-methylguanine. nih.govresearchgate.net | Disruption of DNA replication and transcription; can lead to mutations. researchgate.net | nih.govresearchgate.net |

| DNA Methylation (Epigenetic) | Enzymatic methylation of cytosine in CpG islands, which regulates gene expression. nih.govecancer.org | Can lead to gene silencing, including the silencing of DNA repair genes. nih.govecancer.org | nih.govecancer.org |

Investigating Histone Modifications in Response to Alkylation

The cellular DNA Damage Response (DDR) is a complex network that senses and repairs DNA lesions, such as those created by alkylating agents. mdpi.comembopress.org A critical part of this response involves post-translational modifications of histone proteins, which package DNA into chromatin. mdpi.comresearchgate.net These modifications can alter chromatin structure, making the damaged DNA accessible to repair machinery. abcam.com

Key histone modifications that occur in response to DNA damage include:

Phosphorylation: The phosphorylation of histone variant H2AX to form γH2AX is one of the earliest and most well-documented responses to DNA double-strand breaks. frontiersin.org Other histones like H3 are also phosphorylated in response to DNA damage. mdpi.com

Acetylation: Histone acetylation is also required for efficient DNA repair. In human cells, H3K9Ac and H3K56Ac levels are reduced in response to DNA damage. embopress.orgfrontiersin.org

Ubiquitylation: Monoubiquitylation of histones H2A and H2B plays a central role in the DDR, helping to signal the location of DNA damage. abcam.com

Methylation: Histone methylation is involved in diverse biological processes, including DNA repair. researchgate.net

Since this compound is a DNA-damaging agent, it would be expected to trigger this cascade of histone modifications as part of the DDR. smolecule.com Therefore, it could be used as a tool to investigate how specific types of alkylation damage are signaled and repaired through the dynamic modification of the chromatin landscape. embopress.orgresearchgate.net

Advanced Analytical Methodologies for 2 Ethoxyethyl Methanesulfonate Research

Purity and Structural Elucidation Techniques

Establishing the purity and confirming the chemical structure of 2-ethoxyethyl methanesulfonate (B1217627) are foundational steps in its analysis. This involves a combination of high-resolution separation techniques and detailed spectroscopic examination.

Chromatographic Methods (HPLC-UV, GC-MS) for Purity Assessment

Chromatographic techniques are indispensable for assessing the purity of 2-ethoxyethyl methanesulfonate by separating it from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is frequently employed for purity assessment. Although the methanesulfonate group itself lacks a strong chromophore, the compound exhibits sufficient UV absorbance at lower wavelengths, typically between 210–230 nm, for detection. Purity is determined by calculating the area percentage of the main peak in the chromatogram. The method's precision allows for the detection of non-volatile impurities that would not be amenable to gas chromatography. chromforum.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers a powerful alternative for purity analysis, particularly for volatile impurities. The sample is vaporized and separated based on boiling point and polarity on a capillary column. The mass spectrometer provides mass-to-charge ratio information, allowing for the identification of the primary compound and any co-eluting or separated impurities. Hyphenated techniques like GC-MS are noted for their high sensitivity and specificity over conventional methods. nih.gov

Spectroscopic Characterization (¹H NMR, ¹³C NMR, FT-IR) for Structural Confirmation

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the connectivity and chemical environment of its atoms. ruc.dknih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most definitive methods for structural elucidation.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the key signals confirm the presence of the ethoxyethyl and methanesulfonyl groups.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The expected signals would correspond to the methyl carbon of the sulfonate group, the two methylene (B1212753) carbons of the ethoxyethyl chain, and the methyl and methylene carbons of the ethyl group, further confirming the compound's backbone. st-andrews.ac.uk

Table 1: Representative ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.16 | Triplet (t) | 2H | OCH₂ CH₂O |

| 3.65 | Quartet (q) | 2H | OCH₂ CH₃ |

| 3.05 | Singlet (s) | 3H | SO₃CH₃ |

Data sourced from representative literature values. Solvent: CDCl₃, Frequency: 400 MHz.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by strong absorption bands corresponding to the S=O stretching of the sulfonate group, typically found in the regions of 1350 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric). Additionally, C-O stretching vibrations from the ether and ester linkages would be prominent.

Quantitative Analysis of this compound and Related Impurities

The quantitative analysis of this compound and its related impurities, particularly alkyl methanesulfonates which are often potential genotoxic impurities (PGIs), is crucial for quality control. nih.govshimadzu.com These impurities can form from reactions with residual alcohols and must be controlled to trace levels. nih.gov

Derivatization-Based Analytical Approaches

Direct analysis of sulfonate esters by HPLC-UV or GC can be challenging due to their poor UV absorbance and, in some cases, insufficient volatility. researchgate.nettaylorfrancis.com Derivatization is a chemical modification process used to enhance the analyte's properties for detection, improving sensitivity, and chromatographic behavior. jfda-online.comjournalajacr.com

For quantitative analysis of trace-level methanesulfonate impurities, pre-column derivatization is often necessary to attach a UV-absorbing chromophore to the molecule. researchgate.net This significantly enhances detection sensitivity. mdpi.com

A common strategy involves nucleophilic substitution where a reagent with a strong chromophore displaces the methanesulfonate group. Various dithiocarbamate (B8719985) salts have been proven effective for this purpose. researchgate.netmdpi.com

Derivatization Reaction: The analyte is reacted with a nucleophilic agent, such as sodium diethyldithiocarbamate (B1195824) or sodium dibenzyldithiocarbamate (B1202937), often at an elevated temperature and controlled pH to form a UV-active derivative. mdpi.comgoogle.com

HPLC Analysis: The resulting derivative is then separated using reversed-phase HPLC and quantified with a UV detector at the wavelength corresponding to the maximum absorbance of the newly introduced chromophore. google.comwipo.int

Table 2: Example of an HPLC-UV Method for Methanesulfonate Analysis via Derivatization

| Parameter | Condition |

| Derivatizing Agent | Sodium dibenzyldithiocarbamate (BDC) nih.govmdpi.com |

| Reaction Conditions | 80°C for 2 hours in the presence of a pH regulator (e.g., NaOH) mdpi.com |

| Column | C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm) google.com |

| Mobile Phase | Gradient elution with Acetonitrile and an aqueous buffer (e.g., Ammonium Acetate) google.com |

| Detection | UV at the λmax of the derivative (e.g., ~277 nm) google.com |

| Quantitation Limit | Typically in the low ppm range (e.g., <1 ppm) nih.govresearchgate.net |

GC-MS is a highly sensitive method for the analysis of volatile and semi-volatile impurities. japsonline.com For sulfonate esters, derivatization can be employed to increase volatility and improve chromatographic peak shape. researchgate.net

The most common approach involves converting the non-volatile methanesulfonic acid or its salts into more volatile ester or other derivatives that are amenable to GC analysis. gcms.cz For pre-existing alkyl methanesulfonates like this compound, direct injection is often feasible, but for related impurities, derivatization might be required. A widely used method involves reaction with a nucleophile, such as sodium iodide, to convert the sulfonate into a more volatile iodoalkane, which is then analyzed by headspace GC-MS. google.com

Derivatization Reaction: The sample containing the sulfonate impurity is reacted in situ in a headspace vial with a reagent like sodium iodide in a suitable solvent.

GC-MS Analysis: The volatile derivative formed (e.g., an iodoalkane) is sampled from the headspace and injected into the GC-MS system. The mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic ions of the target derivative. shimadzu.com

Table 3: Example of a Derivatization GC-MS Method for Sulfonate Impurity Analysis

| Parameter | Condition |

| Derivatizing Agent | Sodium Iodide google.com |

| Reaction Conditions | Heating in a sealed headspace vial (e.g., 60°C for 30 min) nih.gov |

| Column | Polar-deactivated polyethylene (B3416737) glycol (WAX) column (e.g., 30m x 0.25mm) nih.gov |

| Injection Mode | Static Headspace nih.gov |

| Detector | Mass Spectrometer (MS), often in SIM mode shimadzu.com |

| Typical Impurities | Methyl methanesulfonate, Ethyl methanesulfonate google.com |

Method Validation and Robustness for Trace Analysis

The validation of an analytical method is essential to demonstrate its suitability for the intended purpose. For potential genotoxic impurities (PGIs) like this compound, trace-level analysis is required, demanding highly sensitive and reliable methodologies. researchgate.net Method validation, as per guidelines from the International Council for Harmonisation (ICH), ensures that the analytical procedure is specific, accurate, precise, and robust. americanpharmaceuticalreview.comresearchgate.net

The validation process assesses several key parameters to confirm the method's performance. These parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.govelementlabsolutions.com For trace analysis of sulfonate esters, techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed due to their high sensitivity and selectivity. researchgate.netjapsonline.com In some cases, derivatization techniques are used to enhance the detectability of analytes that lack a strong UV chromophore, such as alkyl methanesulfonates. nih.govnih.gov

Specificity Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.com In the context of this compound analysis, a specific method would be able to distinguish its chromatographic peak from those of the active pharmaceutical ingredient (API), other related impurities, and solvents. Mass spectrometry detectors are particularly advantageous for ensuring specificity by monitoring for unique precursor and product ions of the target analyte.

Linearity and Range Linearity demonstrates the method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples. elementlabsolutions.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. For trace impurities, the range typically spans from the limit of quantitation (LOQ) to approximately 120-150% of the specification limit. Research on related sulfonate esters shows excellent linearity with correlation coefficients (r²) consistently above 0.997. researchgate.netjapsonline.comnih.gov

Table 1. Representative Linearity Data for Trace Analysis of Sulfonate Esters

| Analyte(s) | Method | Concentration Range | Correlation Coefficient (r or r²) | Reference(s) |

|---|---|---|---|---|

| Methyl, Ethyl, Butyl Octanesulfonate | GC-MS | LOQ to 56 ppm | > 0.9979 | japsonline.com |

| Methyl & Ethyl Methanesulfonate | HPLC-UV (derivatization) | 0.2 - 20 µg/mL | > 0.999 | nih.gov |

| Methyl & Ethyl Methanesulfonate | GC-MS | 1 - 15 µg/mL | Not specified | researchgate.net |

Limit of Detection (LOD) and Limit of Quantitation (LOQ) The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. elementlabsolutions.com The LOQ is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. elementlabsolutions.com For genotoxic impurities, achieving a low LOQ is critical to ensure that impurities can be controlled at or below the threshold of toxicological concern (TTC). Analytical methods developed for similar sulfonate esters have successfully achieved LOQ values at the parts-per-million (ppm) level. japsonline.comnih.gov

Table 2. Examples of Sensitivity in Trace Analysis of Sulfonate Esters

| Analyte(s) | Method | LOD | LOQ | Reference(s) |

|---|---|---|---|---|

| Methyl, Ethyl, Butyl Octanesulfonate | GC-MS | 0.61 - 0.74 ppm | 2.03 - 2.48 ppm | japsonline.com |

| Methyl & Ethyl Methanesulfonate | HPLC-UV (derivatization) | Not specified | 0.6 ppm (0.2 µg/mL) | nih.gov |

| Methyl, Ethyl, Isopropyl Methanesulfonate | GC-FID | ~1 ppm | 5 ppm | nih.gov |

Accuracy and Precision Accuracy reflects the closeness of the test results obtained by the method to the true value. elementlabsolutions.com It is typically assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each). elementlabsolutions.com This is often done by spiking the drug substance or product matrix with known amounts of the impurity. Precision measures the degree of scatter between a series of measurements from the same homogeneous sample. elementlabsolutions.com It is evaluated at two levels: repeatability (precision over a short interval with the same analyst and equipment) and intermediate precision (within-laboratory variations on different days, with different analysts, or on different equipment). americanpharmaceuticalreview.comchromatographyonline.com

Table 3. Representative Accuracy (Recovery) and Precision Data for Sulfonate Ester Analysis

| Analyte(s) | Method | Spike Level | Accuracy (Mean Recovery %) | Precision (%RSD) | Reference(s) |

|---|---|---|---|---|---|

| Sulfonate Esters | GC-MS | 10 ng/mg | 90.8% - 116.6% | ≤ 3.4% | shimadzu.com |

| Methyl & Ethyl Methanesulfonate | HPLC-UV (derivatization) | 80%, 100%, 120% | 80% - 115% | < 5.0% | nih.gov |

Robustness Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. chromatographyonline.comresearchgate.net It provides an indication of the method's reliability during normal usage. researchgate.net Robustness is typically evaluated during method development by examining the effect of varying parameters such as:

For GC: Injector temperature, oven temperature ramp rate, carrier gas flow rate.

For LC: Mobile phase composition (e.g., ±2% organic), pH of the mobile phase buffer, column temperature, flow rate. researchgate.net

The study of these factors helps to establish appropriate system suitability test (SST) criteria, which are performed before each analysis to ensure the system is performing adequately. researchgate.net

Synthesis and Applications of Novel Derivatives of 2 Ethoxyethyl Methanesulfonate

Design and Synthesis of Modified Ethoxyethyl Methanesulfonate (B1217627) Analogs

The versatility of 2-ethoxyethyl methanesulfonate as an alkylating agent stems from the excellent leaving group capacity of the methanesulfonate (mesylate) moiety. Modifications to the core structure of this compound can be strategically implemented to fine-tune its chemical properties, influencing its reactivity and specificity for various applications.

Structural Modifications to Influence Reactivity and Specificity

The reactivity of alkyl methanesulfonates in nucleophilic substitution reactions can be modulated by altering the electronic and steric properties of the alkyl group. While this compound provides a baseline reactivity, analogs can be designed to either enhance or temper this characteristic.